

A Technical Guide to BMS-488043: An HIV-1 Attachment Inhibitor

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Compound of Interest

Compound Name: BMS 488043

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Introduction

BMS-488043 is a small molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) entry.[1][2][3][4] It belongs to a class of compounds known as attachment inhibitors, which represent a novel therapeutic strategy against HIV-1.[5] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, quantitative biological data, and key experimental protocols related to BMS-488043.

Chemical Structure and Properties

BMS-488043 is an orally bioavailable compound with a molecular formula of $C_{22}H_{22}N_4O_5$ and a molecular weight of 422.4 g/mol.[6] Its chemical structure is characterized by a central pyrrolopyridine core.[7]

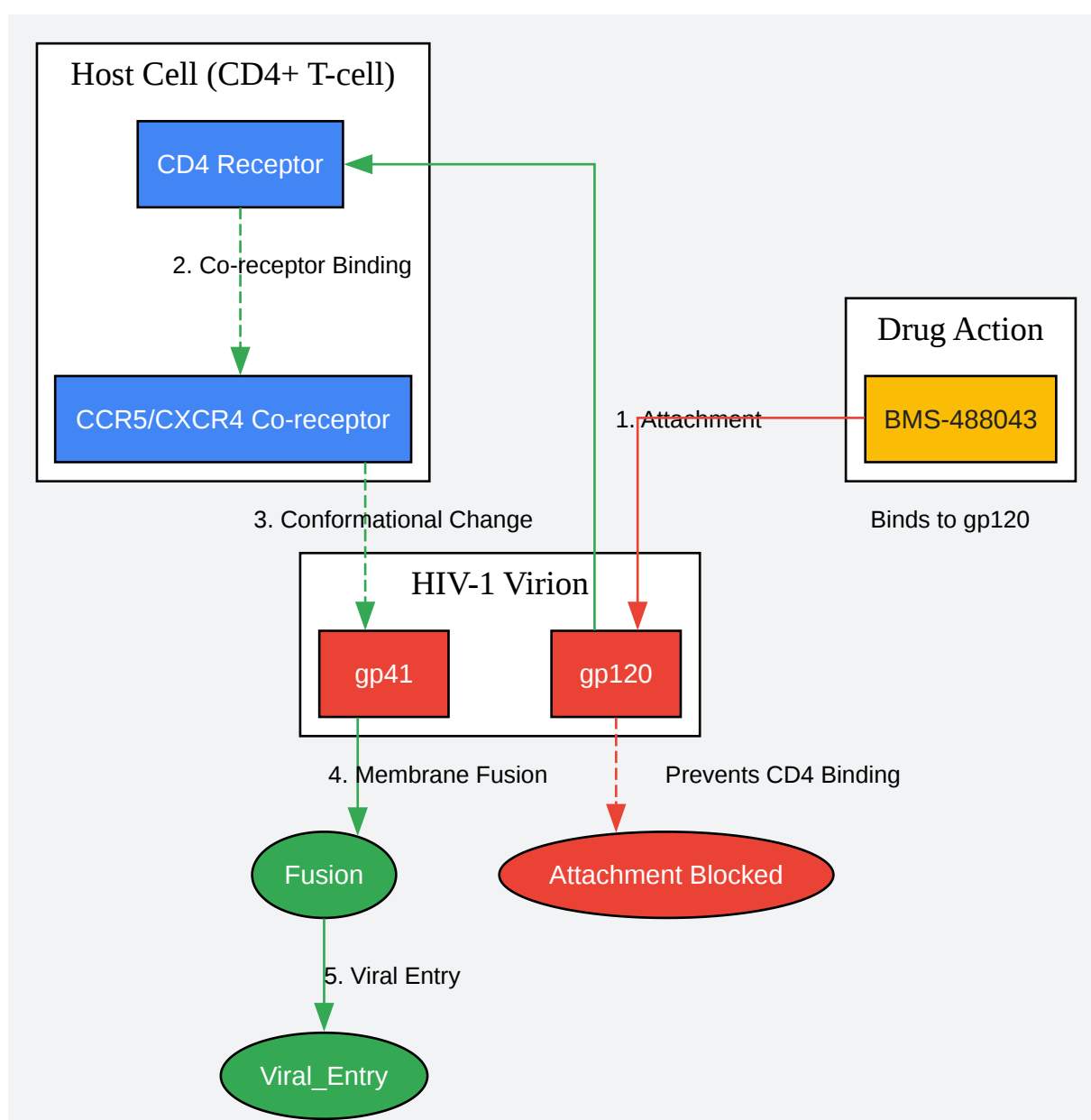
Chemical Identifiers:

- IUPAC Name: 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione[6]
- SMILES:
COC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC[6]
- PubChem CID: 507806[6]

Caption: Chemical structure of BMS-488043.

Mechanism of Action: HIV-1 Attachment Inhibition

BMS-488043 exerts its antiviral activity by targeting the HIV-1 envelope glycoprotein gp120.[1][5][8] It binds to a pocket on gp120, which is critical for the interaction with the primary host cell receptor, CD4.[1][8] This binding is noncompetitive and induces a conformational change in gp120 that prevents its attachment to CD4+ T cells, thereby blocking the initial and essential step of viral entry into the host cell.[1][8]



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Caption: Mechanism of BMS-488043 action in inhibiting HIV-1 entry.

Quantitative Biological Data

The following tables summarize the key quantitative data for BMS-488043 from preclinical and clinical studies.

Table 1: In Vitro Antiviral Activity of BMS-488043

HIV-1 Strain/Isolate	EC ₅₀ (nM)
Subtype B (median)	36.5
Subtype C (median)	61.5
Laboratory Strain (LAI)	4.1 ± 1.8

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication in vitro.[9]

Table 2: Pharmacokinetic Properties of BMS-488043 in HIV-1-Infected Subjects (Multiple Doses)

Parameter	800 mg (twice daily)	1800 mg (twice daily)
C _{max} (ng/mL)	1330 ± 550	2500 ± 1110
AUC(TAU) (ng·h/mL)	9930 ± 4210	20300 ± 9090
C _{trough} (ng/mL)	425 ± 242	891 ± 509
T _{max} (h)	4.0 (2.0 - 6.0)	4.0 (2.0 - 6.0)
Half-life (h)	15.0 ± 5.1	17.7 ± 6.9

Data are presented as mean ± standard deviation, except for T_{max} which is median (range).
C_{max}: Maximum plasma concentration; AUC(TAU): Area under the plasma concentration-time

curve over a dosing interval; Ctrough: Trough plasma concentration; Tmax: Time to reach Cmax.[1]

Table 3: Clinical Efficacy of BMS-488043 in a Phase IIa Monotherapy Trial (Day 8)

Treatment Group	Mean Change in Plasma HIV-1 RNA (log ₁₀ copies/mL)
Placebo	-0.02 ± 0.26
BMS-488043 (800 mg twice daily)	-0.72 ± 0.51
BMS-488043 (1800 mg twice daily)	-0.96 ± 0.63

Data are presented as mean ± standard deviation.[1][9]

Experimental Protocols

Detailed methodologies for key experiments involving BMS-488043 are outlined below.

Pharmacokinetic Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS)

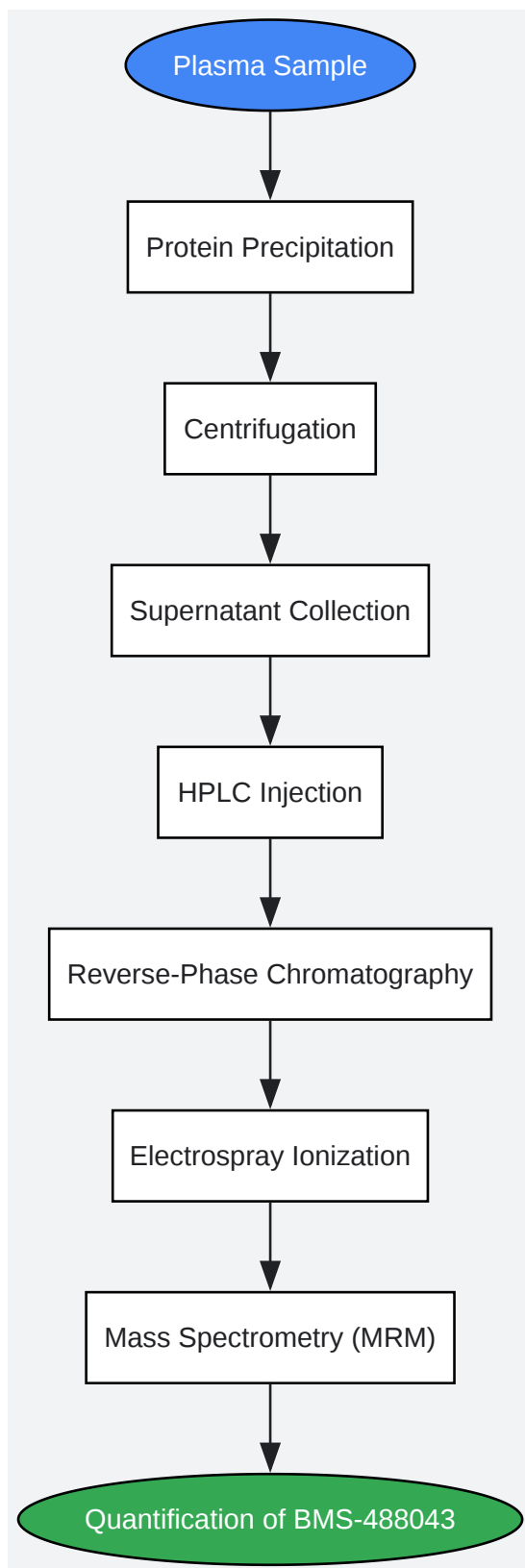
Objective: To quantify the concentration of BMS-488043 in plasma samples.

Methodology Overview:

- **Sample Preparation:** Plasma samples are typically prepared by protein precipitation followed by centrifugation to remove proteins and other macromolecules.
- **Chromatographic Separation:** The prepared sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 reverse-phase column is commonly used to separate BMS-488043 from other plasma components. A mobile phase gradient consisting of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile) is employed to elute the compound.
- **Mass Spectrometric Detection:** The eluent from the HPLC is introduced into a mass spectrometer. Electrospray ionization (ESI) in positive ion mode is often used to generate

ions of BMS-488043. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent ion of BMS-488043 and a specific fragment ion, ensuring high selectivity and sensitivity.

- Quantification: A standard curve is generated using known concentrations of BMS-488043 to quantify the amount of the drug in the plasma samples.^[1]



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Caption: Workflow for LC-MS based pharmacokinetic analysis.

Antiviral Susceptibility Testing: Phenotypic Assay

Objective: To determine the concentration of BMS-488043 required to inhibit HIV-1 replication in vitro (EC_{50}).

Methodology Overview:

- **Virus and Cell Culture:** Laboratory-adapted or clinical isolates of HIV-1 are used to infect susceptible target cells (e.g., peripheral blood mononuclear cells or a T-cell line) in the presence of serial dilutions of BMS-488043.
- **Incubation:** The infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).
- **Quantification of Viral Replication:** The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen in the cell culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).
- **Data Analysis:** The p24 antigen concentrations are plotted against the corresponding BMS-488043 concentrations. A dose-response curve is generated, and the EC_{50} value is calculated as the drug concentration that reduces p24 antigen production by 50% compared to the no-drug control.[5]

Resistance Analysis: Genotypic and Phenotypic Characterization

Objective: To identify genetic mutations in HIV-1 that confer resistance to BMS-488043 and to assess the impact of these mutations on drug susceptibility.

Methodology Overview:

- **Genotypic Analysis:**
 - Viral RNA is extracted from the plasma of patients who have developed resistance to BMS-488043 or from in vitro resistance selection experiments.

- The env gene, which encodes gp120, is amplified using reverse transcription-polymerase chain reaction (RT-PCR).
- The amplified DNA is sequenced to identify mutations in the gp120 coding region.[3]
- Phenotypic Analysis (Site-Directed Mutagenesis):
 - The identified mutations are introduced into an infectious molecular clone of HIV-1 using site-directed mutagenesis.
 - Recombinant viruses carrying the specific mutations are generated.
 - The susceptibility of these mutant viruses to BMS-488043 is then determined using the phenotypic assay described above to confirm the role of the mutations in conferring resistance.[3]

Conclusion

BMS-488043 is a potent inhibitor of HIV-1 attachment with a well-defined mechanism of action. Clinical studies have demonstrated its ability to significantly reduce viral load in HIV-1 infected individuals. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working on novel anti-HIV-1 therapies. While BMS-488043 itself is no longer in clinical development, it has served as a crucial prototype for the development of next-generation HIV-1 attachment inhibitors.[9]

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